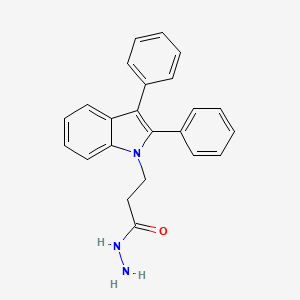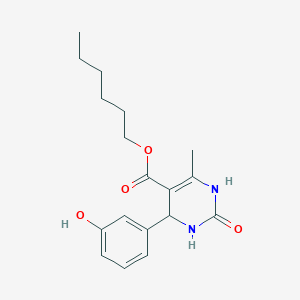![molecular formula C27H36N2O5S2 B11656212 3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11656212.png)
3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[331]NONAN-9-ONE is a complex organic compound belonging to the class of diazabicyclononanes This compound is characterized by its unique bicyclic structure, which includes two sulfonyl groups and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[331]NONAN-9-ONE typically involves multiple stepsThese reactions often require specific conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulfonyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its stability and functionalizability make it useful in creating advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Similar in structure but with different substituents, leading to varied biological activities.
9-Borabicyclo[3.3.1]nonane: A versatile reagent used in organic synthesis, differing in its boron-containing structure.
3-Azabicyclo[3.2.2]nonanes: Compounds with a similar bicyclic framework but different functional groups, used in antiplasmodial research.
Uniqueness
The uniqueness of 3,7-BIS(4-METHYLBENZENESULFONYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[33Its ability to undergo diverse chemical reactions and its stability make it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C27H36N2O5S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
3,7-bis-(4-methylphenyl)sulfonyl-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C27H36N2O5S2/c1-19(2)26-15-28(35(31,32)23-11-7-21(5)8-12-23)17-27(20(3)4,25(26)30)18-29(16-26)36(33,34)24-13-9-22(6)10-14-24/h7-14,19-20H,15-18H2,1-6H3 |
InChI Key |
GUKGDQDPQGXNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(CC(C2)(C3=O)C(C)C)S(=O)(=O)C4=CC=C(C=C4)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11656136.png)
![9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11656146.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656154.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11656168.png)
![N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11656172.png)
![N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B11656178.png)

![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11656189.png)
![6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656198.png)

![Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656206.png)
![N-((Z)-2-Benzo[1,3]dioxol-5-yl-1-diethylcarbamoyl-vinyl)-4-bromo-benzamide](/img/structure/B11656213.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11656220.png)
